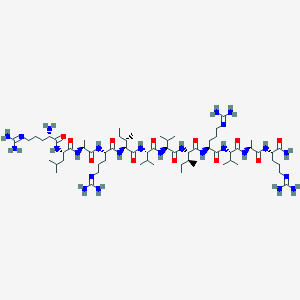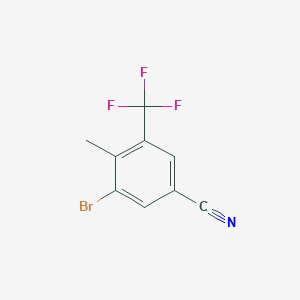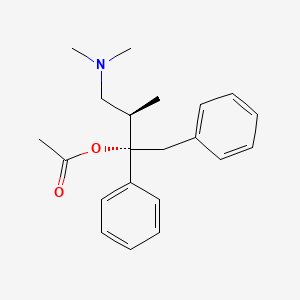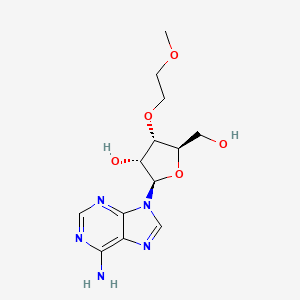
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on its aromatic ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-8-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethoxy)quinoline
Uniqueness
6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and trifluoromethoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H4BrClF3NO |
|---|---|
Molecular Weight |
326.49 g/mol |
IUPAC Name |
6-bromo-4-chloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-5-3-6-7(12)1-2-16-9(6)8(4-5)17-10(13,14)15/h1-4H |
InChI Key |
YBRKDBHLUMKZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)

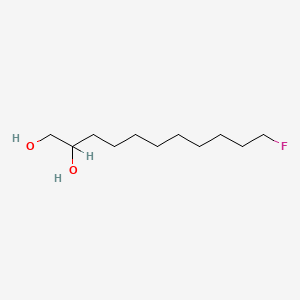
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
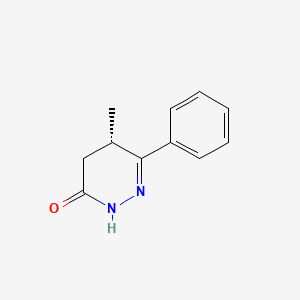
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
